molecular formula C12H16N2O2 B1616453 N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 22244-18-4

N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B1616453
CAS No.: 22244-18-4
M. Wt: 220.27 g/mol
InChI Key: MNXXJUKTNKKCCX-UHFFFAOYSA-N
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Description

N-Propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide (CAS 22244-18-4) is a high-purity chemical compound with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol. This benzoxazine derivative is a key intermediate in medicinal chemistry and pharmaceutical research, particularly in the study of serotonin receptors. The compound belongs to a class of 3,4-dihydro-2H-1,4-benzoxazine derivatives that have been scientifically investigated for their role as potent and long-acting serotonin-3 (5-HT3) receptor antagonists . Research indicates that structural modifications to the benzoxazine core, such as the introduction of specific substituents, can significantly enhance receptor binding affinity and duration of action . The carboxamide group and the benzoxazine structure facilitate key interactions with biological targets, making this compound a valuable scaffold for developing new therapeutic agents . Supplied for research applications only, this product is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-7-13-12(15)11-8-14-9-5-3-4-6-10(9)16-11/h3-6,11,14H,2,7-8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXXJUKTNKKCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CNC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274917
Record name N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22244-18-4
Record name N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Alkylation/N-Acylation of 3-oxobenzoxazine

  • Reagents and Conditions:
    The reaction is carried out in an organic solvent inert to the reagents, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or methylene chloride.
    A base such as triethylamine, potassium tert-butoxide, or sodium hydride is used to deprotonate the nitrogen atom, facilitating nucleophilic substitution.
    Alkyl halides or acid derivatives (e.g., acid chlorides) serve as alkylating or acylating agents.

  • Reaction Conditions:
    Temperature varies from cooling (0 °C or below) to room temperature or mild heating depending on the reactivity of the substrates.
    The reaction can be performed under inert atmosphere to prevent oxidation or side reactions.

Reduction of the 3-oxo Group

  • Reducing Agents:
    Borane-tetrahydrofuran complex is preferred for selective reduction of the 3-oxo group to the corresponding hydroxyalkyl intermediate.
    Alternative reducing agents include sodium borohydride or catalytic hydrogenation with Raney nickel or palladium catalysts.

  • Reaction Conditions:
    The reduction is typically performed under reflux or heating conditions in an inert solvent such as THF or an alcohol solvent like methanol or ethanol.
    The reaction progress is monitored by thin-layer chromatography (TLC).

Amidation to Form N-propyl Carboxamide

  • Amidation Methods:
    The carboxylic acid intermediate or its acid chloride derivative is reacted with propylamine to form the carboxamide.
    Acid chlorides are often prepared in situ by treating the carboxylic acid with thionyl chloride in toluene or similar solvents.

  • Reaction Conditions:
    Amidation is conducted in an inert solvent such as dichloromethane or chloroform, often at room temperature or with mild heating.
    The reaction mixture is typically stirred under inert atmosphere.

Representative Reaction Scheme (Summary)

Step Reactants/Intermediates Reagents/Conditions Product/Intermediate Yield/Notes
1 3-oxobenzoxazine derivative + Propyl halide or acid chloride Base (e.g., triethylamine, NaH), solvent (DMF, THF), inert atmosphere, 0–50 °C N-propyl-3-oxo-4-substituted benzoxazine High yield, reaction time varies
2 N-propyl-3-oxo benzoxazine Borane-THF complex, reflux, inert solvent N-propyl-3-hydroxy-4-substituted benzoxazine Selective reduction, monitored by TLC
3 N-propyl-3-hydroxy benzoxazine + Propylamine Amidation conditions, acid chloride intermediate, inert solvent This compound Purified by recrystallization or chromatography

Solvent and Purification Details

  • Solvents:
    Suitable solvents include methanol, ethanol, isopropanol, DMF, DMSO, THF, methylene chloride, chloroform, benzene, toluene, and xylene.
    Solvent choice depends on solubility and reaction compatibility.

  • Purification:
    Reaction mixtures are commonly poured into water or ice water to precipitate products.
    Organic extraction is performed using solvents like methylene chloride, chloroform, or ethyl acetate.
    Drying agents such as anhydrous sodium sulfate are used before solvent evaporation.
    Final purification is achieved by recrystallization from ethanol or column chromatography on silica gel.

Research Findings and Optimization Notes

  • The reaction temperature is flexible but should be optimized for each step to balance reaction rate and selectivity.
  • Use of borane-THF complex provides efficient reduction with minimal side reactions compared to other hydride reagents.
  • Amidation yields are improved by using freshly prepared acid chlorides and maintaining anhydrous conditions.
  • Base selection for N-alkylation impacts reaction efficiency; potassium tert-butoxide and triethylamine are commonly effective.
  • Inert atmosphere (nitrogen or argon) is recommended to prevent oxidation, especially during reduction and amidation steps.
  • The reaction time and reagent stoichiometry should be adjusted based on TLC monitoring to avoid overreaction or incomplete conversion.

Summary Table of Key Reagents and Conditions

Reaction Step Key Reagents/Agents Solvents Temperature Range Notes
N-Alkylation/Acylation Alkyl halide or acid chloride, base (NaH, triethylamine) DMF, THF, DMSO, methylene chloride 0 °C to 50 °C Inert atmosphere recommended
Reduction Borane-THF complex, NaBH4, or catalytic hydrogenation THF, methanol, ethanol Reflux or room temperature Borane-THF preferred for selectivity
Amidation Propylamine, acid chloride (from thionyl chloride) Dichloromethane, chloroform Room temperature to mild heating Use freshly prepared acid chloride
Purification Water, organic solvents (methylene chloride, ethyl acetate) Various Ambient Recrystallization or silica gel column

Scientific Research Applications

The applications of N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide are explored through an analysis of available scientific literature and patents. This compound, a benzoxazine derivative, has shown potential in various pharmacological applications, primarily as a potassium channel activator and in the synthesis of related bioactive molecules .

Chemical and Pharmaceutical Properties

Overview of Benzoxazine Derivatives: Benzoxazine derivatives are recognized for their diverse biological activities, making them valuable in drug development . The core structure allows for modification, leading to a range of compounds with different therapeutic applications .

This compound: Specifically, this compound is used as a laboratory chemical for scientific research and development .

Synthesis and Chemical Reactions

As Intermediates: Benzoxazine derivatives like this compound can be synthesized from nitroketones via intramolecular reductive cyclization, offering a convenient method for creating 2H-1,4-benzoxazine derivatives .

Role in Synthesis: N-alkylation or N-acylation can be performed similarly to process 1 in the synthesis of benzoxazine derivatives . The reduction step in creating these compounds can be achieved using reducing agents like borane-tetrahydrofuran complex .

Potential Therapeutic Applications

Potassium Channel Activation: Benzoxazine derivatives are known to activate K+ channels, leading to smooth muscle relaxation. This antispasmodic activity suggests their potential use in treating conditions like angina pectoris, cerebrovascular disorders, and asthma . By activating K+ channels, these compounds help prevent unnecessary excitation of tissues, maintaining appropriate muscle function .

Treatment of Serotonin Disorders: Certain 3,4-dihydro-2H-benzo[1,4]oxazine derivatives can act on 5-HT1A autoreceptors and serotonin transporters, making them potentially useful in treating depression and other serotonin-related disorders .

Inhibitory Activity Against hCA Isoforms: Molecules incorporating a benzoxazine carboxamide moiety have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isoforms . For example, compounds with a 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide substituent at the 4-position of benzenesulfonamide show good inhibitory activity against hCA II .

Anti-Proliferative Evaluation: Novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have been synthesized and evaluated for anti-proliferative activity. One compound, 14f , displayed significant anticancer activity against various cancer cell lines, suggesting its potential as a lead for further development .

Data Table of Key Applications

ApplicationDescription
Potassium Channel ActivationActivates K+ channels, leading to smooth muscle relaxation; potential treatment for angina pectoris, cerebrovascular disorders, and asthma .
Serotonin Disorder TreatmentActs on 5-HT1A autoreceptors and serotonin transporters; potential treatment for depression and other serotonin disorders .
hCA InhibitionInhibits human carbonic anhydrase isoforms; molecules incorporating benzoxazine carboxamide moiety show good inhibitory activity against hCA II .
Anti-Proliferative ActivityCompound 14f shows anticancer activity against PC-3, NHDF, MDA-MB-231, MIA PaCa-2, and U-87 MG cancer cell lines, indicating potential as a lead compound .
Intermediate in Chemical SynthesisUsed in the synthesis of various heterocyclic compounds and other bioactive molecules .

Example: Carbonic Anhydrase Inhibitors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide with its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide -NH₂ (unsubstituted) C₉H₁₀N₂O₂ 178.19 13582-93-9 Higher polarity, lower logP
This compound -NHCH₂CH₂CH₃ (propyl) C₁₂H₁₅N₂O₂ ~219.26 (calculated) 75763-51-8 Enhanced lipophilicity, 95% purity
N-(2-Chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide -NHCH₂CH₂Cl (chloroethyl) C₁₁H₁₃ClN₂O₂ 240.69 1427460-58-9 Increased reactivity due to Cl atom
Key Observations:
  • Lipophilicity : The N-propyl derivative exhibits higher logP than the parent compound due to the hydrophobic propyl chain, favoring better tissue penetration .
  • Reactivity : The chloroethyl analog (CAS: 1427460-58-9) introduces a reactive chlorine atom, which may facilitate covalent interactions with biological targets or alter metabolic stability .
This compound
  • Cancer Therapy : Derivatives like 6,7-dihydro-5H-pyrido[2,3-c]pyridazine act as Bcl-xL inhibitors, inducing apoptosis in cancer cells .
  • Autoimmune Diseases : N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide derivatives modulate ROR-gamma, a target in autoimmune disorders .
Parent Compound (CAS: 13582-93-9)

The unsubstituted carboxamide serves as a scaffold for drug discovery. Its smaller size and polar NH₂ group may favor solubility but limit bioavailability .

Chloroethyl Derivative (CAS: 1427460-58-9)

The chloroethyl substituent could enable alkylation of biological nucleophiles (e.g., cysteine residues), making it a candidate for targeted covalent inhibitors .

Biological Activity

N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a compound belonging to the benzoxazine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory, analgesic, antimicrobial, and potential anticancer properties. The following sections will detail research findings, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C12H16N2O2C_{12}H_{16}N_{2}O_{2} and a molecular weight of approximately 220.27 g/mol. Its structure features a benzoxazine ring, characterized by a fused benzene and oxazine system, which contributes to its biological activity.

Structural Features

Property Details
CAS Number 22244-18-4
Molecular Weight 220.27 g/mol
Chemical Structure Chemical Structure (Placeholder for actual structure)

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory conditions such as arthritis and pain management .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have indicated effectiveness against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have yielded encouraging results. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .

Interaction with Biological Targets

While the precise mechanisms remain under investigation, this compound is believed to interact with various biological macromolecules. Studies have focused on its binding affinity with enzymes and receptors involved in inflammatory pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the benzoxazine ring can significantly influence biological activity. For example, substituents at specific positions enhance receptor binding affinity and efficacy .

Comparative Analysis with Related Compounds

A comparative analysis with other benzoxazine derivatives highlights the unique aspects of this compound:

Compound Name Structural Features Unique Aspects
3,4-DihydroquinazolinoneContains a quinazoline coreExhibits neuroprotective activities
BenzoxazineGeneral class with similar structureVaried substituents affect reactivity
N-methylbenzoxazineMethyl substitution on nitrogenAlters solubility and biological activity compared to N-propyl derivative

Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of inflammation, this compound demonstrated a statistically significant reduction in inflammatory markers compared to control groups. The study's findings suggest that this compound could be developed as a therapeutic agent for inflammatory diseases .

Study 2: Antimicrobial Efficacy

A series of in vitro tests against common pathogens revealed that this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be promisingly low .

Q & A

Q. Why do computational predictions of benzoxazine reactivity sometimes conflict with experimental results?

  • Root Causes :
  • Solvent Effects : DFT models often neglect solvation (e.g., DMF’s polar aprotic effects) .
  • Steric Factors : Molecular mechanics may underestimate bulky N-propyl group interactions .
  • Mitigation : Combine MD simulations with experimental kinetics (e.g., stopped-flow UV-Vis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

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